molecular formula C6H2BrClFI B8175818 1-Bromo-4-chloro-2-fluoro-5-iodobenzene

1-Bromo-4-chloro-2-fluoro-5-iodobenzene

Cat. No.: B8175818
M. Wt: 335.34 g/mol
InChI Key: ABUUPUXKNYPIAF-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-fluoro-5-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Electrophilic Aromatic Substitution (EAS):

    Halogen Exchange Reactions: These reactions involve the substitution of one halogen atom with another using reagents like sodium iodide in acetone.

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.

    Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, introducing additional functional groups onto the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.

Common reagents and conditions for these reactions include sodium amide in liquid ammonia for nucleophilic substitution and various oxidizing or reducing agents for redox reactions.

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-5-iodobenzene has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of active pharmaceutical ingredients (APIs) through halogen exchange reactions and further functionalization.

    Polymer Science: The compound is incorporated into monomers that are polymerized to create materials with specific properties such as thermal stability and chemical resistance.

    Analytical Chemistry: It serves as a standard in calibration curves and as an internal standard in analytical measurements.

    Environmental Science: The compound is studied for its environmental fate, including degradation products and rates.

    Biochemistry: It is used as a substrate in enzymatic assays to study halogenation activity and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-5-iodobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a cationic intermediate (benzenium ion) that undergoes further reactions to regenerate the aromatic ring. In nucleophilic substitution reactions, the compound forms a negatively charged intermediate that loses a halide anion to form the final product.

Comparison with Similar Compounds

1-Bromo-4-chloro-2-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives such as:

  • 1-Bromo-5-chloro-4-fluoro-2-iodobenzene
  • 1-Bromo-2-chloro-4-fluorobenzene
  • 1-Bromo-4-iodobenzene

These compounds share similar chemical properties but differ in the position and type of halogen atoms attached to the benzene ring, which affects their reactivity and applications. The unique combination of bromine, chlorine, fluorine, and iodine in this compound makes it particularly versatile for various synthetic and analytical purposes.

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-6(10)4(8)2-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUUPUXKNYPIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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